Farnesyl diphosphate

Descripción general

Descripción

El difosfato de farnesilo es un intermediario clave en la biosíntesis de terpenos y terpenoides, como esteroles y carotenoides. Es sintetizado por la enzima difosfato de farnesilo sintasa, que cataliza la condensación secuencial cabeza-cola de difosfato de isopentenilo con difosfato de dimetilalilo y difosfato de geranilo . Este compuesto juega un papel crucial en la vía biosintética de isoprenoides, que es vital para las funciones celulares normales en varios organismos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El difosfato de farnesilo se sintetiza a través de una reacción de dos pasos catalizada por la difosfato de farnesilo sintasa. El primer paso implica la condensación de difosfato de isopentenilo con difosfato de dimetilalilo para formar difosfato de geranilo. En el segundo paso, el difosfato de geranilo se somete a otra condensación con difosfato de isopentenilo para producir difosfato de farnesilo . La reacción requiere cationes metálicos divalentes, generalmente magnesio o manganeso, que se coordinan con la porción difosfato de los sustratos alílicos e interactúan con residuos de aspartato altamente conservados en el bolsillo de unión del sustrato .

Métodos de Producción Industrial

La producción industrial de difosfato de farnesilo a menudo involucra sistemas de expresión recombinante. Por ejemplo, Escherichia coli se puede manipular genéticamente para expresar difosfato de farnesilo sintasa, lo que permite la producción de difosfato de farnesilo en grandes cantidades . Se emplean sistemas de expresión de fusión y técnicas de solubilización para mejorar el rendimiento y la solubilidad de la proteína recombinante .

Análisis De Reacciones Químicas

Tipos de Reacciones

El difosfato de farnesilo se somete a diversas reacciones químicas, que incluyen:

Oxidación: El difosfato de farnesilo se puede oxidar para formar farnesol y otros derivados oxidados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el dióxido de selenio y el hidroperóxido de terc-butilo para reacciones de oxidación . Los agentes reductores como el borohidruro de sodio se pueden utilizar para reacciones de reducción . Las reacciones de sustitución a menudo requieren catalizadores específicos y condiciones de reacción dependiendo del producto deseado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen farnesol, alcohol farnesílico y varios derivados sustituidos del difosfato de farnesilo .

Aplicaciones Científicas De Investigación

Biological Significance

Farnesyl diphosphate serves as a substrate for the synthesis of several essential biomolecules:

- Sterols : FPP is a precursor in the biosynthesis of cholesterol and steroid hormones.

- Terpenes : It contributes to the production of sesquiterpenes and other isoprenoids.

- Prenylated Proteins : FPP is involved in the post-translational modification of proteins through prenylation, critical for their biological activity.

Cancer Research

This compound synthase (FDPS), the enzyme that catalyzes the production of FPP, has been implicated in various cancers:

- Glioblastoma : FDPS plays a significant role in maintaining glioblastoma stemness, contributing to treatment resistance. Inhibitors like alendronate have shown potential in disrupting this pathway and reducing tumor growth .

- Colorectal Cancer : Elevated FDPS activity has been observed in colorectal cancer tissues compared to normal tissues, suggesting its role in cancer progression and potential as a therapeutic target .

Inhibitors and Drug Development

Inhibitors targeting FDPS are being explored for their therapeutic potential:

- Zoledronate : An FDA-approved drug that inhibits FDPS, used primarily for treating bone metastasis in cancer patients .

- Alendronate : Another FDPS inhibitor that has demonstrated efficacy in reducing glioblastoma stemness and inhibiting cancer cell proliferation .

Metabolic Engineering

This compound is also utilized in metabolic engineering to produce valuable compounds:

- Monoterpenoids Production : Engineered microorganisms can utilize FPP to synthesize monoterpenoids with potential anti-cancer properties .

- Synthetic Biology Applications : The development of synthetic pathways involving FPP allows for the production of various terpenoids and other valuable metabolites through recombinant DNA technology .

Case Studies

Several studies have highlighted the importance of this compound in various biological contexts:

- A study demonstrated that this compound induces acute cell death in specific cell lines, emphasizing its potential as a therapeutic agent against certain cancers .

- Research indicated that FDPS activity correlates with increased cell proliferation rates in specific cancer types, suggesting its role as a biomarker for aggressive tumors .

Data Tables

Mecanismo De Acción

El difosfato de farnesilo ejerce sus efectos a través de su función como sustrato para diversas enzimas en la vía biosintética de isoprenoides. Está involucrado en la síntesis de escualeno, que es un precursor de los esteroles y otras biomoléculas importantes . El difosfato de farnesilo también participa en la prenilación de proteínas, una modificación postraduccional que es esencial para el correcto funcionamiento de ciertas proteínas . Los objetivos moleculares y las vías implicadas incluyen la farnesiltransferasa, la geranilgeraniltransferasa y otras enzimas en la vía del mevalonato .

Comparación Con Compuestos Similares

El difosfato de farnesilo es similar a otros difosfatos de prenilo como el difosfato de geranilo y el difosfato de geranilgeranilo. Es único en su papel como intermediario clave en la síntesis de sesquiterpenos y triterpenos . Compuestos similares incluyen:

Difosfato de geranilo: Un precursor de los monoterpenos.

Difosfato de geranilgeranilo: Un precursor de los diterpenos y tetraterpenos.

La posición única del difosfato de farnesilo en la vía biosintética de isoprenoides le permite participar en la síntesis de una variedad diversa de compuestos bioactivos, convirtiéndolo en una molécula crucial en varios procesos biológicos .

Actividad Biológica

Farnesyl diphosphate (FPP) is a key intermediate in the mevalonate pathway, playing crucial roles in various biological processes, including protein prenylation, cholesterol biosynthesis, and the synthesis of isoprenoids. This article explores the biological activity of FPP, focusing on its enzymatic functions, implications in cancer biology, and potential therapeutic applications.

1. Enzymatic Functions

This compound synthase (FDPS) catalyzes the synthesis of FPP from dimethylallyl pyrophosphate and isopentenyl pyrophosphate. This reaction is pivotal for the production of several important biomolecules:

- Cholesterol and Steroid Hormones : FPP serves as a precursor for cholesterol and steroid hormone biosynthesis, which are vital for cellular structure and signaling.

- Protein Prenylation : FPP is essential for the post-translational modification of proteins through prenylation, particularly for members of the Ras superfamily of small GTP-binding proteins. This modification is critical for their membrane localization and function .

2. Role in Cancer Biology

FPP has been implicated in various cancer types due to its role in cell proliferation and survival:

- Cell Proliferation : Studies have shown that FDPS promotes cell proliferation by upregulating genes associated with cell growth and extracellular matrix organization. In colorectal cancer tissues, FDPS activity was significantly higher compared to normal tissues, correlating with increased cell proliferation and reduced apoptosis .

- Glioblastoma : Research indicates that FDPS is crucial for maintaining stemness in glioblastoma cells, contributing to treatment resistance. Inhibition of FDPS has been shown to reduce glioblastoma sphere formation, suggesting a potential therapeutic target .

3. Therapeutic Implications

Given its central role in critical biological pathways, FPP and its synthesizing enzyme FDPS are promising targets for therapeutic interventions:

- Inhibitors of FDPS : Compounds such as alendronate have been studied as inhibitors of FDPS, demonstrating potential in reducing tumor growth by blocking farnesylation processes critical for cancer cell survival .

- Allosteric Regulation : Recent findings suggest that FPP can act as an allosteric inhibitor of its synthesizing enzyme, indicating a feedback mechanism that regulates its own levels within cells. This regulation could be exploited for therapeutic purposes to control prenyl pyrophosphate levels .

Table 1: Summary of Key Findings Related to FPP

5. Conclusion

This compound is a biologically active compound with significant roles in metabolism, cell signaling, and cancer biology. Its involvement in critical pathways such as cholesterol biosynthesis and protein prenylation makes it a vital target for therapeutic interventions against various diseases, especially cancers characterized by dysregulated cell growth.

Propiedades

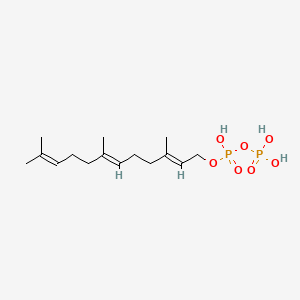

IUPAC Name |

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJDQUYCIWHTN-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020624 | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-97-4, 13058-04-3 | |

| Record name | Farnesyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sq 32709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.